molecular formula C20H11FN2O3 B12483431 2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B12483431
M. Wt: 346.3 g/mol
InChI Key: FAYZXPFLMQBXPF-UHFFFAOYSA-N
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Description

2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method is the Knoevenagel–Michael reaction, which involves the condensation of 4-hydroxycoumarin, 2-fluorobenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine . The reaction is often carried out under microwave irradiation conditions to enhance the yield and reduce reaction time .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimizations for large-scale production. The use of eco-friendly solvents and catalysts, such as sodium fluoride in aqueous medium, has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chromene ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism by which 2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H11FN2O3

Molecular Weight

346.3 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C20H11FN2O3/c21-14-8-4-3-7-12(14)15-13(9-22)20(23)26-19-16(15)17(24)10-5-1-2-6-11(10)18(19)25/h1-8,15H,23H2

InChI Key

FAYZXPFLMQBXPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N)F

Origin of Product

United States

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